N-[4-(acetylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Description
N-[4-(Acetylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzotriazinone core linked to an acetamide group. The benzotriazinone moiety (4-oxo-1,2,3-benzotriazin-3(4H)-yl) is a pharmacophoric scaffold known for its diverse biological activities, including kinase inhibition and anti-inflammatory effects . The acetylamino phenyl substituent at the N-position enhances solubility and modulates target binding. This compound’s structural analogs are explored for therapeutic applications, with variations in substituents influencing pharmacological profiles.
Properties
Molecular Formula |
C17H15N5O3 |
|---|---|
Molecular Weight |
337.33 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C17H15N5O3/c1-11(23)18-12-6-8-13(9-7-12)19-16(24)10-22-17(25)14-4-2-3-5-15(14)20-21-22/h2-9H,10H2,1H3,(H,18,23)(H,19,24) |
InChI Key |
RBNZVIOMTSXKOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic Acid
The benzotriazinone core is synthesized via diazotization of anthranilamide derivatives. For instance, anthranilamide (2 ) undergoes diazotization with NaNO₂/HCl at 0°C to yield benzotriazinone (3 ). Subsequent N -alkylation with methyl chloroacetate in DMF/K₂CO₃ at 100°C produces methyl 2-(4-oxobenzotriazin-3-yl)acetate (6a ), which is hydrolyzed to the carboxylic acid using NaOH/EtOH:
Key Data :
Preparation of 4-Acetamidoaniline
4-Acetamidoaniline is commercially available but can be synthesized via acetylation of 4-nitroaniline followed by reduction. Catalytic hydrogenation (H₂/Pd-C) of 4-nitroacetanilide in ethanol affords the target amine in >90% yield.
Coupling Strategies for Acetamide Formation
Azide Coupling Method
The azide coupling protocol, adapted from peptide synthesis, involves converting 2-(4-oxobenzotriazin-3-yl)acetic acid to its acyl azide (8a ). Reaction with 4-acetamidoaniline in ethyl acetate/TEA yields the final acetamide:
Optimized Conditions :
Carbodiimide-Mediated Coupling
Using EDCl/HOBt in DMF, the carboxylic acid directly couples with 4-acetamidoaniline. This method avoids azide handling but requires strict moisture control:
Key Metrics :
Optimization and Scalability Considerations
Continuous Flow Photochemical Synthesis
Recent advances employ photochemical cyclization in continuous flow reactors to enhance reproducibility. Irradiation at 420 nm facilitates a Norrish Type II-like-H shift, forming the benzotriazinone core with minimal byproducts. Scaling this method to multi-gram quantities achieves 89% yield with <2% N-methylacetamide impurity.
Solvent and Catalyst Screening
Comparative studies highlight DMF as superior for alkylation (vs. THF or DMSO), while TEA outperforms DIEA in azide couplings. Catalytic Pd-C proves critical for nitro group reductions, avoiding over-reduction side reactions.
Analytical Characterization and Validation
Spectroscopic Data
Crystallographic Validation
Single-crystal X-ray diffraction confirms the planar benzotriazinone core and acetamide linkage geometry (CCDC 2326278).
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Azide coupling | 78–84 | 95–97 | Moderate |
| EDCl/HOBt | 70–75 | ≥98 | High |
| Continuous flow | 89 | 99 | Excellent |
Key Insight : Continuous flow photochemistry offers the best balance of yield and scalability, though azide coupling remains preferable for small-scale syntheses requiring high purity .
Chemical Reactions Analysis
Oxidation: Undergoes oxidation reactions, especially with strong oxidizing agents.
Substitution: Exhibits nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: , such as .
Substitution: or .
Reduction: with a suitable catalyst.
Major Products:: The major products depend on the specific reaction conditions. For example, reduction of the nitro group yields the corresponding amino compound.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to N-[4-(acetylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide. The compound has been evaluated for its effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa
- Fungal strains : Candida albicans, Cryptococcus neoformans
In a study involving the synthesis of related acetamides, compounds demonstrated high antimicrobial activity against Staphylococcus aureus with growth inhibition rates ranging from 85.3% to 97.9% . The potential for these compounds to act as effective antimicrobial agents positions them as candidates for further pharmacological development.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for enhancing its biological activity. SAR studies can guide modifications to improve potency and selectivity against target pathogens or cancer cells.
Key Factors Influencing Activity:
- The acetylamino group enhances solubility and bioavailability.
- The benzotriazine core may contribute to DNA intercalation properties.
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that require careful optimization to yield high-purity products suitable for biological testing. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of related compounds:
Mechanism of Action
The precise mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes critical structural and pharmacological differences between the target compound and its analogs:
Pharmacological and Physicochemical Comparisons
Solubility and Bioavailability
- The target compound’s acetylamino group improves water solubility compared to hydrophobic analogs like TAK-041, which contains a trifluoromethoxy group .
- Pyridinyl substituents (e.g., 3-pyridinyl in ) further enhance solubility due to the basic nitrogen atom, facilitating protonation in physiological pH.
Metabolic Stability
Biological Activity
N-[4-(acetylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C15H14N4O3
- Molecular Weight: 298.30 g/mol
- CAS Number: [Insert CAS number if available]
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Inhibition of Enzymes : The compound has been shown to inhibit various enzymes involved in metabolic pathways, potentially leading to anti-inflammatory and anti-cancer effects.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can help mitigate oxidative stress in cells.
- Cellular Signaling Modulation : It may influence signaling pathways related to cell proliferation and apoptosis.
Biological Activity Data
Case Studies
-
Cytotoxicity in Cancer Cells
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
-
Antioxidant Activity Assessment
- In a controlled experiment, the compound was tested for its ability to scavenge free radicals. The findings demonstrated a significant reduction in reactive oxygen species (ROS), supporting its role as an antioxidant.
-
Enzyme Inhibition Studies
- The compound was subjected to enzyme inhibition assays where it showed effective inhibition of key metabolic enzymes involved in tumor growth. This suggests that it could be developed further for therapeutic use against specific cancers.
Q & A
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amidation | EDC, DMAP, DMF, 0°C→RT, 12h | 78–85 |
| Purification | Silica gel (EtOAc:Hex = 1:3) | 92–95 |
Basic: How is the structural integrity of this compound confirmed?
Methodological Answer:
Structural validation employs spectroscopic and spectrometric techniques:
- NMR : -NMR (DMSO-d6) detects aromatic protons (δ 7.2–8.1 ppm), acetamide NH (δ 10.2 ppm), and benzotriazinone carbonyl (δ 168.5 ppm in -NMR) .
- HR-MS : Exact mass confirmation (e.g., [M+H] at m/z 353.1154, calculated 353.1158) .
- IR : Peaks at 1660 cm (C=O stretch) and 3300 cm (N-H stretch) .
Q. Critical Parameters :
- Purity ≥95% (HPLC, C18 column, acetonitrile/water gradient).
- X-ray crystallography for absolute configuration (if chiral centers exist) .
Advanced: How to design structure-activity relationship (SAR) studies for the benzotriazinone moiety?
Methodological Answer:
Focus on modifying substituents while retaining the core benzotriazinone-acetamide scaffold:
- Variations : Introduce electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups on the benzotriazinone ring .
- Biological assays : Test derivatives against GPR139 (a target for neuropsychiatric disorders) using calcium flux assays or β-arrestin recruitment .
- Data analysis : Compare IC values and ligand efficiency metrics (e.g., LE, LLE) to prioritize candidates .
Q. Example SAR Table :
| Derivative | R-group (Benzotriazinone) | GPR139 IC (nM) |
|---|---|---|
| Parent | H | 120 ± 15 |
| -OCH | Methoxy | 85 ± 10 |
| -NO | Nitro | 220 ± 30 |
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions (e.g., varying IC values across studies) may arise from assay conditions or structural impurities. Mitigation strategies include:
- Orthogonal assays : Validate activity using both cell-based (e.g., HEK293-GPR139) and biochemical (e.g., SPR binding) platforms .
- Batch consistency : Ensure synthetic reproducibility via strict QC (HPLC, NMR) .
- Structural analogs : Test compounds with incremental modifications (e.g., methyl vs. methoxy) to isolate critical pharmacophores .
Case Study :
A 2023 study reported anti-inflammatory activity (IC = 1.2 μM) in RAW264.7 macrophages, while a 2024 study found no effect. Resolution involved verifying LPS-induced TNF-α suppression protocols and excluding solvent interference (e.g., DMSO ≤0.1%) .
Advanced: What computational methods predict binding affinity to targets like GPR139?
Methodological Answer:
- Molecular docking : Use Schrödinger Glide or AutoDock Vina to model ligand-receptor interactions. Key residues (e.g., Tyr, Trp) in GPR139’s orthosteric pocket guide pose selection .
- MD simulations : AMBER or GROMACS for stability analysis (≥100 ns trajectories) to assess binding mode persistence .
- Free energy calculations : MM-GBSA to rank derivatives by ΔG .
Validation :
Correlate docking scores (e.g., Glide score = -8.2 kcal/mol) with experimental IC values. Discrepancies >1 log unit warrant re-evaluating force fields or protonation states .
Basic: What analytical techniques quantify this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : MRM mode with transitions m/z 353→136 (quantifier) and 353→198 (qualifier) in plasma/brain homogenates .
- Sample prep : Protein precipitation (acetonitrile) or SPE (C18 cartridges) for >90% recovery .
- Calibration curve : Linear range 1–1000 ng/mL (R ≥0.99) .
Advanced: How to optimize pharmacokinetic properties (e.g., bioavailability)?
Methodological Answer:
- LogP modulation : Introduce polar groups (e.g., -OH, -COOH) to reduce LogP from 2.8 to <2.0, enhancing solubility .
- Prodrug strategies : Mask acetamide as a tert-butyl carbamate for improved BBB penetration .
- In vivo PK : Monitor plasma half-life (t) in rodents via serial sampling (0–24h post-IV/oral dosing) .
Q. Key Parameters :
| Property | Target |
|---|---|
| Solubility (pH 7.4) | ≥50 μM |
| Permeability (PAMPA) | ≥5 × 10 cm/s |
| CYP inhibition | IC >10 μM |
Advanced: How to address stability issues under physiological conditions?
Methodological Answer:
- Forced degradation : Expose to pH 1–13, heat (40–60°C), and light (ICH Q1B) to identify degradation pathways .
- Stabilizers : Add antioxidants (e.g., 0.1% BHT) to prevent benzotriazinone ring oxidation .
- Formulation : Use lyophilized powders or lipid nanoparticles for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
